{5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is a complex organic molecule that features a combination of isoxazole, furan, quinoline, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves multiple steps, starting with the preparation of the individual moieties followed by their coupling.
Isoxazole Moiety: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction, often employing metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions.
Furan Moiety: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones under acidic conditions.
Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Piperazine Moiety: Piperazine derivatives can be synthesized through the reaction of diethylenetriamine with ethylene oxide.
The final coupling of these moieties involves the formation of the methanone linkage under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions to minimize human error and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole and furan moieties, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline moiety using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and quinoline moieties are known to interact with biological targets through hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Examples include {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-CHLORO-2-QUINOLYL)PIPERAZINO]METHANONE and {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]ETHANONE .
{5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE: shares similarities with other compounds that contain isoxazole, furan, quinoline, and piperazine moieties.
Uniqueness
- The unique combination of the isoxazole, furan, quinoline, and piperazine moieties in {5-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-2-FURYL}[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE provides it with distinct chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable candidate for further research and development in various fields.
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl]-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H26N4O3/c1-16-14-24(26-22-7-5-4-6-20(16)22)28-10-12-29(13-11-28)25(30)23-9-8-19(31-23)15-21-17(2)27-32-18(21)3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
WNILTRMRSYWEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=C(O4)CC5=C(ON=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.